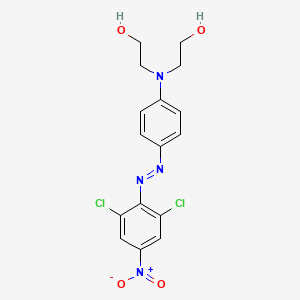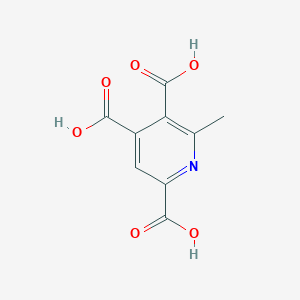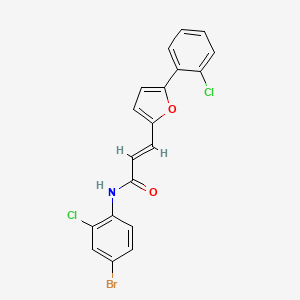![molecular formula C17H19FN2O2S B11938622 N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UoS 12258 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the indene derivative and the pyridine derivative.
Coupling Reaction: The indene and pyridine derivatives are coupled under specific conditions to form the core structure of UoS 12258.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of UoS 12258 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels
化学反应分析
Types of Reactions
UoS 12258 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert UoS 12258 into reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UoS 12258 .
科学研究应用
UoS 12258 has a wide range of scientific research applications:
Chemistry: Used as a tool to study AMPA receptor modulation and synaptic plasticity.
Biology: Investigated for its effects on neuronal signaling and cognitive functions.
Medicine: Explored as a potential therapeutic agent for cognitive disorders and neurodegenerative diseases.
Industry: Utilized in the development of cognitive enhancers and neuroprotective agents
作用机制
UoS 12258 exerts its effects by modulating AMPA receptors. It enhances the potentiation of AMPA-mediated currents, leading to improved synaptic transmission and cognitive functions. The compound binds to specific sites on the AMPA receptor, stabilizing its active conformation and increasing its response to glutamate .
相似化合物的比较
Similar Compounds
CX-516: Another positive allosteric modulator of AMPA receptors.
LY451395: Known for its cognitive-enhancing properties.
Uniqueness of UoS 12258
UoS 12258 stands out due to its high potency and selectivity for AMPA receptors. It has shown superior efficacy in enhancing cognitive functions and synaptic responses compared to other similar compounds .
属性
分子式 |
C17H19FN2O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |
InChI 键 |
QXQSUBKWSHMXDP-INIZCTEOSA-N |
手性 SMILES |
CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
规范 SMILES |
CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)







![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)



![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)

